2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide
CAS No.:
Cat. No.: VC9678576
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-(5-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27) |
| Standard InChI Key | JTEZHHPLOPOOFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4 |
Introduction
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a synthetic organic molecule that belongs to the class of indole derivatives. Indole-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of functional groups such as the benzyloxy group and pyridine moiety suggests potential pharmacological relevance.
Structural Analysis
The compound's structure consists of:
-
Indole Core: A bicyclic structure with a benzene ring fused to a pyrrole ring, known for its biological activity.
-
Benzyloxy Substitution: A benzyl group attached through an oxygen atom at the 5-position of the indole ring, which may influence lipophilicity and binding affinity.
-
Acetamide Linkage: A functional group that connects the indole system to the pyridine moiety, potentially acting as a hydrogen bond donor/acceptor.
-
Pyridine Moiety: A nitrogen-containing aromatic ring often associated with enhanced bioavailability and drug-like properties.
Potential Applications
Based on its structure, this compound may exhibit several potential applications:
-
Pharmacological Activity: Indole derivatives are known for targeting enzymes, receptors, or DNA in therapeutic contexts. The benzyloxy group might enhance selectivity or potency.
-
Drug Development: The acetamide linkage and pyridine group suggest potential as a lead compound in medicinal chemistry.
-
Molecular Docking Studies: Computational studies could predict interactions with biological targets such as kinases or GPCRs.
Research Directions
To fully characterize and evaluate this compound:
-
Synthesis: Develop efficient synthetic pathways using commercially available precursors.
-
Characterization: Use techniques like NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy to confirm structure.
-
Biological Evaluation: Conduct in vitro assays to test for anticancer, antimicrobial, or anti-inflammatory activities.
-
In Silico Studies: Perform molecular docking to identify potential targets and binding affinities.
Data Table Template
| Parameter | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~332 g/mol |
| Functional Groups | Indole, benzyloxy, acetamide |
| Potential Applications | Anticancer, anti-inflammatory |
| Analytical Techniques | NMR, MS, IR spectroscopy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume